Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

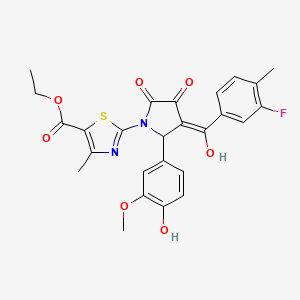

The compound Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (molecular formula: C₂₆H₂₃FN₂O₇S) features a hybrid pyrrole-thiazole core substituted with a 3-fluoro-4-methylbenzoyl group and a 4-hydroxy-3-methoxyphenyl moiety. Its SMILES notation (CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C) highlights the stereoelectronic interplay of fluorine, methyl, hydroxy, and methoxy substituents .

Properties

CAS No. |

617696-81-8 |

|---|---|

Molecular Formula |

C26H23FN2O7S |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-hydroxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C26H23FN2O7S/c1-5-36-25(34)23-13(3)28-26(37-23)29-20(14-8-9-17(30)18(11-14)35-4)19(22(32)24(29)33)21(31)15-7-6-12(2)16(27)10-15/h6-11,20,30-31H,5H2,1-4H3/b21-19+ |

InChI Key |

NWDBSUHKDZHCSQ-XUTLUUPISA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of the pyrrole and thiazole rings, followed by the introduction of various substituents. Common reagents used in these reactions include fluorinated benzoyl compounds, methoxyphenyl derivatives, and thiazole precursors. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 3-fluoro-4-methylbenzoyl group in the target compound provides a balance of electronegativity and steric hindrance, contrasting with the 4-alkoxybenzoyl derivatives (e.g., butoxy in ), which increase lipophilicity but may reduce metabolic stability .

Implications for Further Research

Biological Activity

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a thiazole ring, pyrrole moiety, and various aromatic substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 552.61 g/mol. The presence of functional groups such as a fluorine atom and multiple methyl groups contributes to its distinct chemical properties and potential biological activities.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to cytotoxic activity |

| Pyrrole Moiety | Enhances interaction with biological targets |

| Aromatic Substituents | Modulate pharmacological properties |

| Fluorine Atom | Influences electronic properties and reactivity |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Compounds targeting the Bcl-2 protein have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value less than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong anticancer potential .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been correlated with increased cytotoxicity. Methyl groups at certain positions enhance the activity by improving hydrophobic interactions with target proteins .

Anticonvulsant Activity

In addition to anticancer properties, thiazole derivatives have been tested for anticonvulsant effectiveness. A study highlighted that certain thiazole compounds showed promising results in picrotoxin-induced convulsion models . The structure-activity relationship suggests that modifications in the thiazole ring significantly impact anticonvulsant efficacy.

Interaction Studies

Preliminary interaction studies are essential for understanding how this compound interacts with biological systems. Molecular docking studies have been employed to predict binding affinities and orientations within target proteins, which can elucidate its mechanisms of action .

Case Studies and Research Findings

- Antitumor Activity : A study focused on thiazole derivatives reported significant antitumor activity against human lung adenocarcinoma cells (A549). The compounds demonstrated selective toxicity, with some achieving an IC50 value below 10 µM.

- Antioxidant Properties : Another investigation revealed that certain derivatives exhibited strong antioxidant activity through multiple assays, including DPPH radical scavenging and lipid peroxidation inhibition. These findings suggest potential applications in oxidative stress-related diseases .

- Enzyme Inhibition : Research has also highlighted the inhibitory effects of similar compounds on enzymes such as acetylcholinesterase (AChE), which is crucial for neurological health. Inhibitors with IC50 values in the low micromolar range were identified, suggesting therapeutic avenues for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.